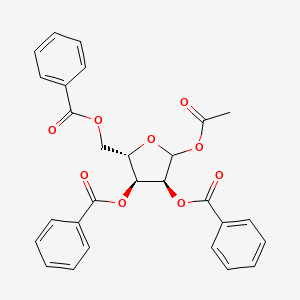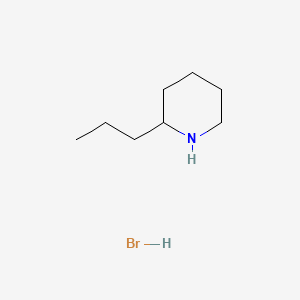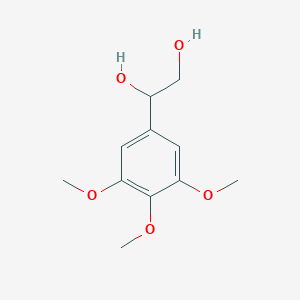
1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol
概要
説明
1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol is a compound that features a 1,2-ethanediol backbone with a 3,4,5-trimethoxyphenyl group attached.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.
作用機序
The mechanism of action of 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes and potential therapeutic effects .
類似化合物との比較
Similar Compounds
- 1,2-Ethanediol, 1-(2,4,5-trimethoxyphenyl)
- 1,2-Ethanediol, 1-(3,4-dimethoxyphenyl)
- 1,2-Ethanediol, 1-(3,5-dimethoxyphenyl)
Uniqueness
1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications .
特性
CAS番号 |
116673-46-2 |
|---|---|
分子式 |
C11H16O5 |
分子量 |
228.24 g/mol |
IUPAC名 |
1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C11H16O5/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8,12-13H,6H2,1-3H3 |
InChIキー |
VRYUDXCGWXDNLR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(CO)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate](/img/structure/B8762173.png)
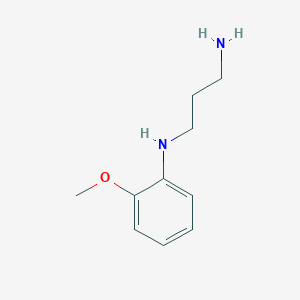
![tert-butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B8762180.png)
![2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]Pyrazine](/img/structure/B8762191.png)
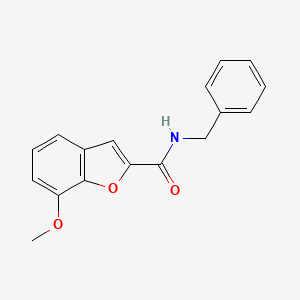
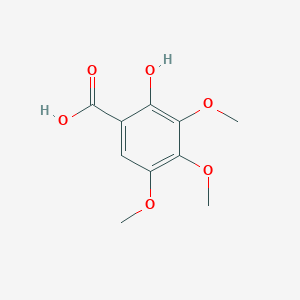
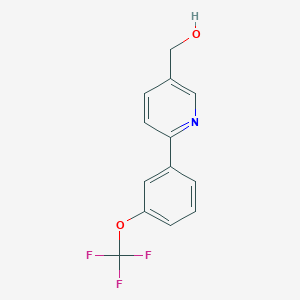
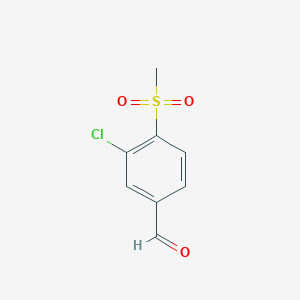

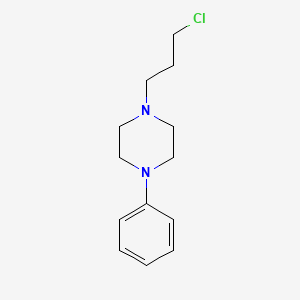
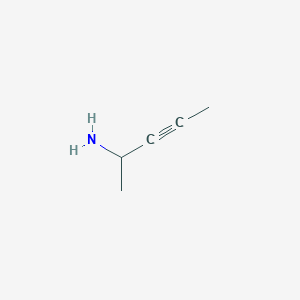
![Benzaldehyde, 4-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B8762242.png)
